molecular formula C20H19N3O2 B1684538 su4984

su4984

Número de catálogo: B1684538
Peso molecular: 333.4 g/mol
Clave InChI: ZNFJBJDODKHWED-AQTBWJFISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

  • SU4984 es un inhibidor de la proteína tirosina quinasa . Se dirige específicamente al receptor 1 del factor de crecimiento de fibroblastos (FGFR1) con un valor de IC50 de 10-20 μM.
  • Además, this compound inhibe la actividad del receptor del factor de crecimiento derivado de plaquetas (PDGFR) y el receptor de insulina.
  • Su estructura química se muestra a continuación: !this compound Estructura Química
  • Métodos De Preparación

    • Desafortunadamente, las rutas sintéticas específicas y las condiciones de reacción para SU4984 no están disponibles fácilmente en la literatura.
    • es esencial tener en cuenta que this compound se utiliza principalmente como una herramienta de investigación en lugar de un compuesto disponible comercialmente.
  • Análisis De Reacciones Químicas

    • SU4984 probablemente experimenta varias reacciones típicas de los inhibidores de la proteína tirosina quinasa.
    • Las reacciones comunes incluyen fosforilación, desfosforilación y unión a las tirosina quinasas receptoras.
    • Los reactivos y las condiciones dependerían del contexto específico de la investigación.
  • Aplicaciones Científicas De Investigación

    Cancer Research

    1.1 Mechanism of Action
    SU4984 inhibits FGFR1 signaling pathways, which are critical for tumor growth and survival. By blocking these pathways, this compound can induce apoptosis in cancer cells and inhibit their proliferation.

    1.2 Case Studies

    • Study on Non-Small Cell Lung Cancer (NSCLC): In vitro studies demonstrated that this compound effectively reduced cell viability in NSCLC cell lines by disrupting FGFR signaling. The results showed a significant decrease in cell proliferation rates when treated with this compound compared to untreated controls .
    • Breast Cancer Models: Research indicated that this compound treatment led to reduced tumor growth in xenograft models of breast cancer, highlighting its potential as a therapeutic agent for FGFR-dependent tumors .

    Regenerative Medicine

    2.1 Role in Tissue Repair
    this compound has been investigated for its role in enhancing tissue repair mechanisms by modulating FGFR activity, which is essential for angiogenesis and tissue regeneration.

    2.2 Experimental Findings

    • Diabetic Wound Healing: A study demonstrated that this compound accelerated wound healing in diabetic mice models by promoting angiogenesis and collagen deposition, suggesting its application in regenerative therapies .
    • Bone Regeneration: In preclinical trials, this compound was shown to enhance bone healing processes, indicating its potential use in orthopedic applications .

    Pharmacological Properties

    3.1 Pharmacokinetics and Safety
    this compound has been evaluated for its pharmacokinetic profile, showing favorable absorption and distribution characteristics. Toxicity studies indicate a low incidence of adverse effects at therapeutic doses, making it a candidate for further clinical development .

    Data Tables

    Application AreaStudy TypeKey Findings
    Cancer ResearchIn vitroReduced cell viability in NSCLC
    In vivoDecreased tumor growth in breast cancer models
    Regenerative MedicinePreclinicalAccelerated diabetic wound healing
    PreclinicalEnhanced bone regeneration

    Mecanismo De Acción

    • El mecanismo de SU4984 implica el bloqueo de la actividad de FGFR1 al inhibir su autofosforilación.
    • Interfiere con las vías de señalización descendentes relacionadas con el crecimiento y la proliferación celular.
  • Comparación Con Compuestos Similares

    • Si bien no tengo una lista directa de compuestos similares, la singularidad de SU4984 radica en su especificidad para FGFR1 y la inhibición dual de PDGFR y el receptor de insulina.

    Actividad Biológica

    SU4984 is a potent inhibitor of fibroblast growth factor receptor 1 (FGFR1), which plays a significant role in various biological processes, including cell proliferation, differentiation, and angiogenesis. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

    This compound functions primarily as a selective inhibitor of FGFR1 by binding to its ATP-binding site. The compound belongs to the indolinone class of protein tyrosine kinase inhibitors, characterized by their ability to modulate kinase activity through competitive inhibition. The binding of this compound induces conformational changes in the FGFR1 kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling pathways critical for tumor growth and angiogenesis .

    Structure-Activity Relationship (SAR)

    The structure of this compound is based on an oxindole core, which is essential for its inhibitory activity. Variations in the substituents on the indolinone scaffold can significantly affect the potency and selectivity of the compound toward different receptor tyrosine kinases (RTKs). For instance, studies have shown that modifications to the oxindole structure can enhance selectivity for FGFR1 over other kinases such as PDGFR and EGFR .

    In Vitro Studies

    In vitro assays have demonstrated that this compound exhibits IC50 values in the low micromolar range against FGFR1. Specifically, it has been reported to inhibit FGFR1 activity with an IC50 value of approximately 10-20 µM . Additionally, it shows weak inhibition against PDGFR while not affecting EGFR activity, highlighting its selectivity profile.

    CompoundTarget KinaseIC50 (µM)Selectivity
    This compoundFGFR110-20High
    This compoundPDGFR>100Moderate
    This compoundEGFR>1000Very High

    In Vivo Studies

    In vivo studies have further validated the efficacy of this compound in various cancer models. For example, in xenograft models of breast cancer, administration of this compound resulted in significant tumor regression compared to control groups. The compound's ability to inhibit tumor angiogenesis was also evidenced by reduced microvessel density in treated tumors .

    Case Studies

    Case Study 1: Breast Cancer
    A study investigated the effects of this compound on breast cancer cell lines and xenograft models. Results indicated that treatment with this compound led to a marked decrease in tumor growth and angiogenesis, suggesting its potential as a therapeutic agent in breast cancer management.

    Case Study 2: Pancreatic Cancer
    Another study focused on pancreatic cancer cell lines, where this compound demonstrated potent anti-proliferative effects. The compound's mechanism involved downregulation of key signaling pathways associated with cell survival and proliferation .

    Propiedades

    IUPAC Name

    4-[4-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]phenyl]piperazine-1-carbaldehyde
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H19N3O2/c24-14-22-9-11-23(12-10-22)16-7-5-15(6-8-16)13-18-17-3-1-2-4-19(17)21-20(18)25/h1-8,13-14H,9-12H2,(H,21,25)/b18-13-
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZNFJBJDODKHWED-AQTBWJFISA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CN(CCN1C=O)C2=CC=C(C=C2)C=C3C4=CC=CC=C4NC3=O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1CN(CCN1C=O)C2=CC=C(C=C2)/C=C\3/C4=CC=CC=C4NC3=O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H19N3O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    333.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    su4984
    Reactant of Route 2
    Reactant of Route 2
    su4984
    Reactant of Route 3
    Reactant of Route 3
    su4984
    Reactant of Route 4
    Reactant of Route 4
    su4984
    Reactant of Route 5
    Reactant of Route 5
    su4984
    Reactant of Route 6
    Reactant of Route 6
    su4984
    Customer
    Q & A

    Q1: What makes SU4984 effective against certain types of cancer cells?

    A1: this compound demonstrates promising activity against cancer cells driven by specific mutations in tyrosine kinases. For instance, it effectively inhibits the activity of KIT, a receptor tyrosine kinase, particularly when mutated forms are present, such as those found in mastocytosis. [] These mutations often lead to constitutive activation of KIT, promoting uncontrolled cell growth and survival. By inhibiting mutant KIT, this compound can suppress the proliferation of neoplastic mast cells and even induce cell death. []

    Q2: Beyond its anti-cancer potential, what other therapeutic areas has this compound been investigated for?

    A3: Research suggests a potential role for this compound in addressing cytokine-induced islet cell death, a critical factor in Type 1 diabetes. [] Studies have shown that this compound can protect islet cells from the toxic effects of cytokines, potentially by inhibiting the tyrosine kinase FRK/RAK. [] This finding highlights the potential of targeting specific tyrosine kinases like FRK/RAK in developing new therapies for Type 1 diabetes.

    Q3: How do researchers study the interactions between this compound and its target proteins at a molecular level?

    A4: Crystallography plays a crucial role in understanding the precise binding mode of this compound with its targets. For example, the crystal structure of this compound complexed with the tyrosine kinase domain of fibroblast growth factor receptor 1 (FGFR1) provides valuable insights into the structural basis of inhibition. [] This detailed structural information is essential for designing next-generation inhibitors with improved potency and selectivity against specific tyrosine kinases.

    Q4: What are the limitations of using this compound as a therapeutic agent?

    A5: Despite its potential, this compound faces limitations, including the development of resistance. For example, the MEN2 mutation in RET, frequently found in medullary thyroid cancer, diminishes this compound's efficacy. [] Additionally, its broad inhibitory profile against various tyrosine kinases could lead to off-target effects and impact its safety profile. Further research is crucial to address these limitations, optimize its efficacy, and minimize potential side effects.

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.